(E)-Tetrachlorvinphos

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

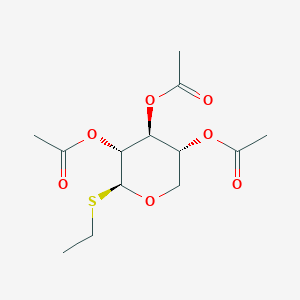

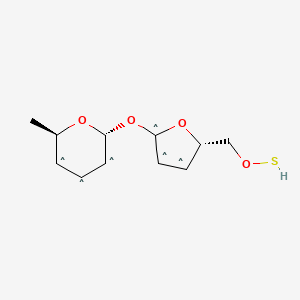

Tetrachlorvinphos is an organophosphate insecticide primarily used to control fleas, ticks, various flies, lice, and insect larvae on livestock and pets . It was first registered for use in the United States in 1966 by the U.S. Department of Agriculture . The compound is known for its effectiveness in pest control and is formulated into various products such as dusts, pet collars, sprays, emulsifiable concentrates, feed additives, and wettable powders .

Métodos De Preparación

The preparation of Tetrachlorvinphos involves several synthetic routes. One common method includes the reaction of 2,4,5-trichlorophenol with phosphorus oxychloride to form 2,4,5-trichlorophenyl dichlorophosphate. This intermediate is then reacted with dimethylamine to yield Tetrachlorvinphos . Industrial production methods often involve the use of toluene as a solvent and specific reaction conditions to optimize yield and purity .

Análisis De Reacciones Químicas

Tetrachlorvinphos undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form more toxic oxy analogs, which are essential for its full toxic effects.

Hydrolysis: In alkaline media, Tetrachlorvinphos is rapidly hydrolyzed, while it is slowly hydrolyzed in neutral and acidic media.

Dealkylation: One of the methyl groups attached to the dialkylphosphate portion can undergo dealkylation in a cytochrome P450 catalyzed reaction.

Common reagents used in these reactions include oxidizing agents, bases for hydrolysis, and cytochrome P450 enzymes for dealkylation. Major products formed from these reactions include monoalkylphosphate and 2,4,5-trichlorophenacylchloride .

Aplicaciones Científicas De Investigación

Tetrachlorvinphos has several scientific research applications:

Chemistry: It is used as a model compound to study the behavior of organophosphate insecticides.

Industry: It is widely used in the agricultural industry for pest control on livestock and pets.

Mecanismo De Acción

Tetrachlorvinphos exerts its effects by inhibiting cholinesterase, an enzyme essential for the breakdown of acetylcholine in the nervous system . This inhibition leads to an accumulation of acetylcholine, causing continuous nerve impulse transmission, which ultimately results in the paralysis and death of the targeted pests . The molecular targets include cholinergic neurotransmission pathways, both muscarinic and nicotinic receptors .

Comparación Con Compuestos Similares

Tetrachlorvinphos is similar to other organophosphate insecticides such as parathion, malathion, and diazinon . it is unique in its specific use for controlling fleas and ticks on pets and livestock . Unlike some other organophosphates, Tetrachlorvinphos is formulated into a variety of products, including pet collars and sprays, making it versatile for different applications .

Similar Compounds

- Parathion

- Malathion

- Diazinon

- Chlorpyrifos

Tetrachlorvinphos stands out due to its specific formulation and application methods, which cater to both agricultural and domestic pest control needs .

Propiedades

Número CAS |

22350-76-1 |

|---|---|

Fórmula molecular |

C10H9Cl4O4P |

Peso molecular |

366.0 g/mol |

Nombre IUPAC |

[(E)-2-chloro-1-(2,4,5-trichlorophenyl)ethenyl] dimethyl phosphate |

InChI |

InChI=1S/C10H9Cl4O4P/c1-16-19(15,17-2)18-10(5-11)6-3-8(13)9(14)4-7(6)12/h3-5H,1-2H3/b10-5+ |

Clave InChI |

UBCKGWBNUIFUST-BJMVGYQFSA-N |

SMILES isomérico |

COP(=O)(OC)O/C(=C/Cl)/C1=CC(=C(C=C1Cl)Cl)Cl |

SMILES canónico |

COP(=O)(OC)OC(=CCl)C1=CC(=C(C=C1Cl)Cl)Cl |

Color/Form |

Tan to brown crystalline solid Powder Off-white crystalline solid |

Densidad |

Bulk density 50-55 lb/cu ft |

melting_point |

203 to 207 °F (NTP, 1992) 97-98 °C Melting point = 94-97 °C |

Descripción física |

Tetrachlorvinphos appears as colorless crystals or white powder. Somewhat corrosive. (NTP, 1992) Colorless or off-white solid with a mild chemical odor; [HSDB] |

Solubilidad |

less than 1 mg/mL at 73 °F (NTP, 1992) SOLUBILITY IS LOW IN HYDROCARBON SOLVENTS; TECHNICAL RABON NOT LESS THAN 94% BY WT ACTIVE INGREDIENT. /TECHNICAL PRODUCT/ Solubility in acetone <200, dichloromethane 400, xylene <150 (all in g/kg, 20 °C) Partially soluble in chloroform Limited solubility in most aromatic hydrocarbons. In water, 11 mg/L at 20 °C |

Presión de vapor |

4.2e-08 mmHg at 68 °F (NTP, 1992) 0.00000004 [mmHg] 4.20X10-8 mm Hg at 20 °C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![hydrogen (glycinato-N,O)[sulphato(2-)-O,O']ferrate(1-)](/img/structure/B12337488.png)

![(Z)-oxido-pyrrolidin-1-yl-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyiminoazanium](/img/structure/B12337492.png)

![B-[4-[[(2-methylphenyl)amino]sulfonyl]phenyl]Boronic acid](/img/structure/B12337502.png)

![Dimethylammonium dichlorotri(MU-chloro)bis[(R)-(+)-2,2'-bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl]diruthenate(II)](/img/structure/B12337528.png)

![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1,4a,5,5a,6,7,8,9,9a,10a-decahydrobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B12337548.png)

![2-Ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B12337561.png)